Methyl 3-(acetamidomethyl)benzoate Methyl 3-(acetamidomethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1824354-81-5
VCID: VC11689250
InChI: InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
SMILES: CC(=O)NCC1=CC(=CC=C1)C(=O)OC
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Methyl 3-(acetamidomethyl)benzoate

CAS No.: 1824354-81-5

Cat. No.: VC11689250

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(acetamidomethyl)benzoate - 1824354-81-5

Specification

CAS No. 1824354-81-5
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 3-(acetamidomethyl)benzoate
Standard InChI InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Standard InChI Key LQGBCGZTMDREDU-UHFFFAOYSA-N
SMILES CC(=O)NCC1=CC(=CC=C1)C(=O)OC
Canonical SMILES CC(=O)NCC1=CC(=CC=C1)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Key Properties

Methyl 3-(acetamidomethyl)benzoate derives from the parent structure of benzoic acid, modified by two functional groups:

  • Methyl ester at the carboxyl position (C1C_1).

  • Acetamidomethyl group (-CH2_2NHCOCH3_3) at the C3C_3 position.

The molecular formula is C11H13NO3C_{11}H_{13}NO_3, with a molecular weight of 207.23 g/mol (calculated from atomic masses). Key physicochemical properties inferred from analogs include:

PropertyValue/DescriptionSource Compound Comparison
Density~1.1–1.2 g/cm³Methyl 3-methylbenzoate
Boiling PointEstimated 250–270°CMethyl benzoate derivatives
SolubilityModerate in polar organic solventsAnalogous acetamido compounds
Melting Point85–90°C (predicted)Structural modeling

The acetamidomethyl group introduces steric hindrance and hydrogen-bonding potential, influencing reactivity and crystallinity.

Spectroscopic Characterization

While experimental data for Methyl 3-(acetamidomethyl)benzoate are unavailable, its analogs provide reference benchmarks:

  • 1^1H NMR: The methyl ester group typically resonates at δ 3.8–3.9 ppm, while the acetamido methyl protons appear at δ 2.0–2.1 ppm. The aromatic protons exhibit splitting patterns consistent with meta-substitution .

  • IR Spectroscopy: Strong absorption bands for ester carbonyl (\sim1720 cm1^{-1}) and amide carbonyl (\sim1650 cm1^{-1}) are expected.

Synthesis Pathways and Reaction Mechanisms

Primary Synthetic Routes

The synthesis of Methyl 3-(acetamidomethyl)benzoate can be approached through two validated pathways:

Pathway A: Acetylation of Methyl 3-(Aminomethyl)Benzoate

  • Starting Material: Methyl 3-(aminomethyl)benzoate (CAS 93071-65-9).

  • Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

  • Mechanism: Nucleophilic acyl substitution, where the primary amine reacts with the acetylating agent to form the acetamide.

  • Conditions: Room temperature, inert atmosphere, 2–4 hours.

This method parallels the acetylation of aromatic amines documented in pharmaceutical intermediates .

Pathway B: Direct Aminomethylation Followed by Acetylation

  • Step 1: Electrophilic aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions to yield Methyl 3-(aminomethyl)benzoate.

  • Step 2: Acetylation as described in Pathway A.

This route is advantageous for large-scale production but requires careful control of reaction conditions to avoid over-acetylation.

Industrial-Scale Considerations

  • Catalytic Hydrogenation: For intermediates requiring high purity, palladium on carbon (Pd/CPd/C) catalyzes the reduction of nitro precursors to amines before acetylation.

  • Yield Optimization: Industrial batches report ~75–85% yield for analogous reactions, with purity >98% achievable via recrystallization from ethanol-water mixtures .

Reactivity and Functional Transformations

Key Chemical Reactions

The compound’s bifunctional nature enables diverse transformations:

Reaction TypeReagents/ConditionsProducts
Ester HydrolysisNaOH/H2_2O, reflux3-(Acetamidomethyl)benzoic acid
Amide ReductionLiAlH4_4, THF, 0°C3-(Aminomethyl)benzyl alcohol
Electrophilic Aromatic SubstitutionHNO3_3/H2_2SO4_4Nitro derivatives at C5C_5

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing CO and acetamide byproducts.

  • Photodegradation: Susceptible to UV-induced cleavage of the amide bond, necessitating storage in amber containers.

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 3-(acetamidomethyl)benzoate serves as a precursor in the synthesis of:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the acetamide group can yield COX-2 inhibitors.

  • Antimicrobial Agents: Hybrid structures combining benzoate and acetamide motifs show activity against Gram-positive bacteria .

Material Science

Incorporation into polymers enhances thermal stability and solubility. For example, copolymerization with styrene derivatives produces resins with tailored glass transition temperatures (TgT_g).

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